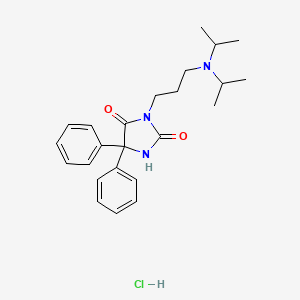
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a diisopropylamino group and two phenyl groups, making it a unique and potentially valuable chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins typically involves the condensation of amino acids with cyanates or isocyanates. One common method is the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . For the specific synthesis of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride, the following steps can be employed:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and diisopropylamine.
Condensation Reaction: The amino acid derivative is reacted with diisopropylamine in the presence of a cyanate or isocyanate to form the hydantoin ring.
Cyclization: The intermediate product undergoes cyclization under basic conditions to form the hydantoin structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of hydantoins often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The phenyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily .
類似化合物との比較
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.
Dantrolene: A muscle relaxant that also contains a hydantoin moiety.
Uniqueness
Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is unique due to the presence of the diisopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other hydantoin derivatives .
特性
CAS番号 |
101564-66-3 |
|---|---|
分子式 |
C24H32ClN3O2 |
分子量 |
430.0 g/mol |
IUPAC名 |
3-[3-[di(propan-2-yl)amino]propyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C24H31N3O2.ClH/c1-18(2)26(19(3)4)16-11-17-27-22(28)24(25-23(27)29,20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h5-10,12-15,18-19H,11,16-17H2,1-4H3,(H,25,29);1H |
InChIキー |
JKOKFUYVMGBCGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


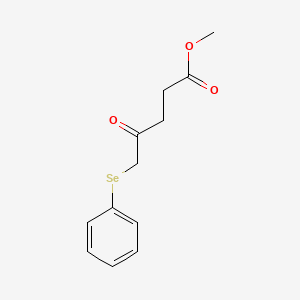
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
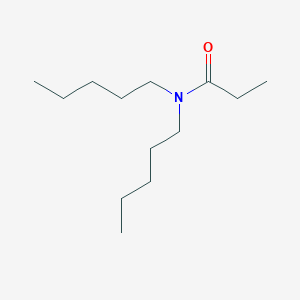
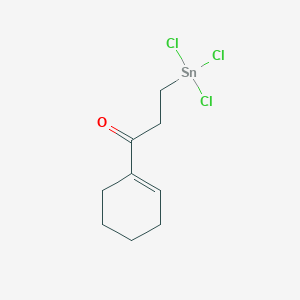
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
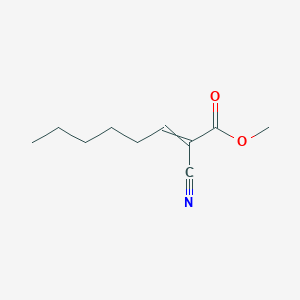

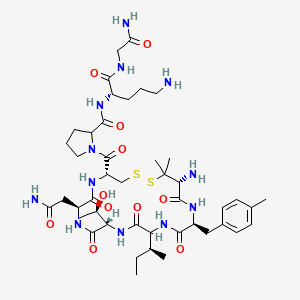
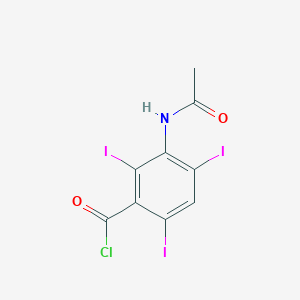
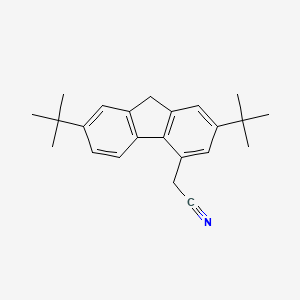
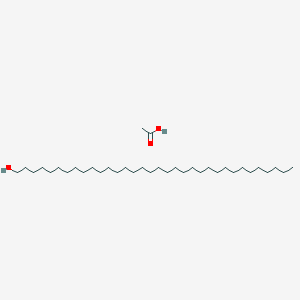
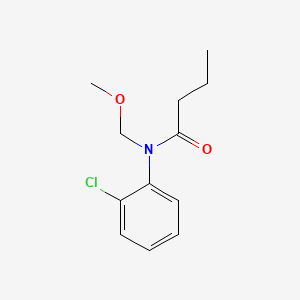
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
